molecular formula C20H20N2O5S2 B6520855 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896323-40-3

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6520855
CAS No.: 896323-40-3
M. Wt: 432.5 g/mol
InChI Key: QKCGHAUEQCBFSA-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide-oxalamide hybrid featuring dual heterocyclic moieties (furan and thiophene) and a 4-methylbenzenesulfonyl (tosyl) group. The ethanediamide (oxalamide) linker bridges the sulfonamide-bearing ethyl group and the thiophen-2-ylmethyl substituent. The presence of electron-rich aromatic systems (furan, thiophene) and the sulfonyl group may enhance binding interactions with biological targets, while the oxalamide linker provides conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-2-10-27-17)13-22-20(24)19(23)21-12-15-4-3-11-28-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCGHAUEQCBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Structural Features Biological/Physicochemical Relevance Reference(s)
N'-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide (Target) Furan, thiophene, tosyl, ethanediamide Potential dual-target inhibitor (e.g., 5-lipoxygenase/prostaglandin synthase) due to heterocycles
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-(2-methoxybenzyl)ethanediamide 4-Chlorobenzenesulfonyl instead of tosyl; 2-methoxybenzyl instead of thiophen-2-ylmethyl Altered electronic properties (Cl substituent) may affect solubility and target affinity
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic acid Thiophen-2-ylmethyl-tosylamide with phenylacetic acid Demonstrated anti-inflammatory activity via dual 5-LOX/mPGES-1 inhibition
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Simplified structure: furan-tosylamide without oxalamide or thiophene Precursor for sulfonamide-based drug candidates; limited bioactivity reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene-acetamide with bromophenyl Antimycobacterial activity (MIC: 3.12–12.5 µg/mL against M. tuberculosis H37Rv)

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target compound: Expected C=O stretches (oxalamide) at ~1680–1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹, and aromatic C-H stretches (furan/thiophene) at ~3100 cm⁻¹.
    • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): S=O at 1170 cm⁻¹, confirming sulfonamide formation .
  • NMR :
    • Thiophen-2-ylmethyl protons resonate at δ 3.8–4.2 ppm (CH₂), while furan protons appear at δ 6.3–7.4 ppm .

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